molecular formula C24H26N4O3 B4363938 1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

Cat. No.: B4363938
M. Wt: 418.5 g/mol
InChI Key: BKZYAVMAJSKPSP-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Derivative: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyrazole derivatives with piperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It could modulate signaling pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-4-(phenylmethyl)piperazine
  • 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(methylpiperazine)
  • 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(pyrazolylmethyl)piperazine

Uniqueness: 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the presence of both benzodioxole and pyrazole moieties, which may confer distinct pharmacological properties compared to other similar compounds. Its specific substitution pattern can lead to unique interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17-21(18(2)28(25-17)20-6-4-3-5-7-20)15-26-10-12-27(13-11-26)24(29)19-8-9-22-23(14-19)31-16-30-22/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZYAVMAJSKPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 2
1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 3
1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 4
Reactant of Route 4
1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 5
1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE
Reactant of Route 6
1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE

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